

What are the chemical properties of 2-Methoxy-5-(trifluoromethyl)aniline?

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)aniline

Cat. No.: B1297676

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An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and safety information for **2-Methoxy-5-(trifluoromethyl)aniline** (CAS No: 349-65-5). This aniline derivative is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique electronic properties conferred by its methoxy and trifluoromethyl substituents.^{[1][2]}

Chemical and Physical Properties

2-Methoxy-5-(trifluoromethyl)aniline is a solid at room temperature, appearing as a crystalline powder ranging in color from white to beige or brown.^{[2][3][4]} The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity.^[1] It is generally soluble in organic solvents.^[1]

Property	Value	Source(s)
CAS Number	349-65-5	[1] [2] [3] [5] [6]
Molecular Formula	C ₈ H ₈ F ₃ NO	[1] [2] [7] [8]
Molecular Weight	191.15 g/mol	[2] [6] [7] [8]
IUPAC Name	2-methoxy-5-(trifluoromethyl)aniline	[6]
Synonyms	3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole	[1] [2]
Appearance	White to beige-gray to brown crystalline powder	[2] [3] [4]
Melting Point	58-62 °C	[2] [4] [9]
Boiling Point	230.1 ± 40.0 °C (Predicted) 122 °C / 4 mmHg (lit.)	[3] [9] [10]
Density	1.26 - 1.28 g/cm ³ (estimate)	[3] [9] [11]
pKa	3.31 ± 0.10 (Predicted)	[3] [9] [12]

Spectroscopic Data

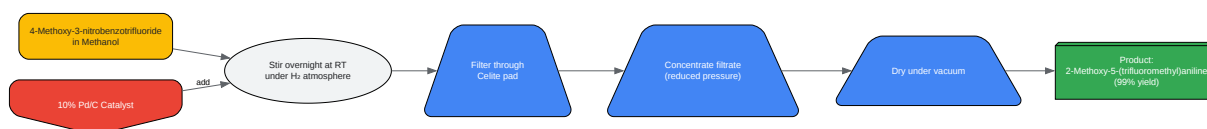
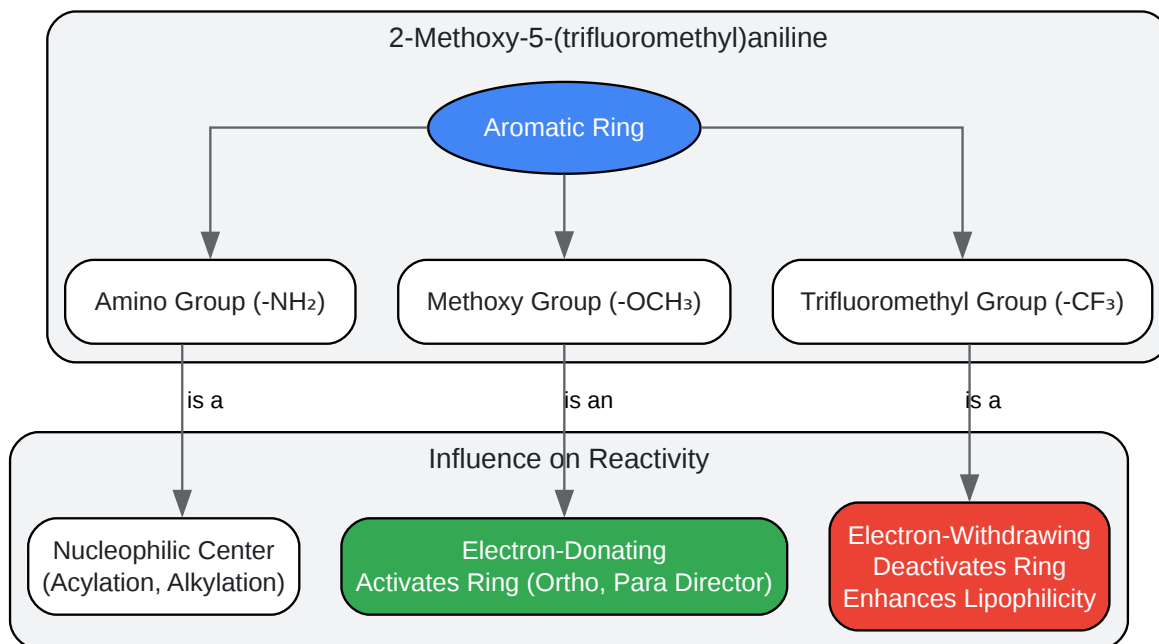
Spectroscopic analysis is crucial for the identification and characterization of **2-Methoxy-5-(trifluoromethyl)aniline**.

Technique	Data	Source(s)
Mass Spectrometry (ESI-MS)	m/z: 192.1 (MH ⁺)	[3] [4] [5]
Mass Spectrometry (GC-MS)	Major fragments at m/z: 191, 176, 148, 133	[6]
NMR Spectroscopy	¹ H NMR and ¹³ C NMR spectral data are available for reference.	[6] [13]

Reactivity and Chemical Behavior

The chemical reactivity of **2-Methoxy-5-(trifluoromethyl)aniline** is governed by the interplay of its three key functional groups: the amino group (-NH₂), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃).

- Amino Group:** The primary amine is a nucleophilic center and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation.
- Aromatic Ring:** The methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring. The overall reactivity and regioselectivity of ring substitutions are a balance of these competing effects.
- Trifluoromethyl Group:** This group enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug discovery.[\[1\]](#) It also influences the basicity of the amino group.
- Applications in Synthesis:** This compound is a versatile intermediate. The electron-donating properties of the methoxy group facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.[\[2\]](#) It is notably used in the synthesis of biologically active molecules and advanced materials.[\[2\]](#)



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